(R)-Bromophenylacetic acid ethyl ester
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Overview
Description
(R)-Bromophenylacetic acid ethyl ester is a brominated derivative of phenylacetic acid, where the phenyl group is substituted with a bromine atom and the carboxylic acid group is esterified with ethanol
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (R)-phenylacetic acid and bromine.
Halogenation: The phenyl ring undergoes bromination to introduce the bromine atom, forming (R)-bromophenylacetic acid.
Esterification: The carboxylic acid group of (R)-bromophenylacetic acid is then esterified with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield this compound.
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where the reaction mixture is heated under reflux to ensure complete conversion.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form (R)-bromophenylacetic acid.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming (R)-phenylacetic acid ethyl ester.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are common reagents.
Substitution: Various nucleophiles (e.g., sodium hydroxide, ammonia) are used in substitution reactions.
Major Products Formed:
Oxidation: (R)-Bromophenylacetic acid
Reduction: (R)-Phenylacetic acid ethyl ester
Substitution: (R)-Bromoalkyl derivatives
Scientific Research Applications
(R)-Bromophenylacetic acid ethyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-Bromophenylacetic acid ethyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Bromophenylacetic acid: Lacks the ethyl ester group.
Phenylacetic acid ethyl ester: Lacks the bromine atom.
Bromophenylacetic acid methyl ester: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness: (R)-Bromophenylacetic acid ethyl ester is unique due to its specific stereochemistry (R-enantiomer) and the presence of both bromine and the ethyl ester group, which influence its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl (2R)-2-bromo-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKLDMYHTUESO-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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